

Application Notes and Protocols: 9-(4-ethynylphenyl)carbazole in Covalent Organic Frameworks

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Compound of Interest

Compound Name: 9-(4-Ethynylphenyl)carbazole

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Introduction

9-(4-ethynylphenyl)carbazole is a versatile building block in the synthesis of Covalent Organic Frameworks (COFs), a class of crystalline porous polymers with a wide range of potential applications. The carbazole moiety imparts valuable optoelectronic properties, while the ethynyl group provides a reactive site for forming extended, conjugated networks through reactions like Sonogashira coupling and click chemistry.^[1] These characteristics make COFs derived from **9-(4-ethynylphenyl)carbazole** promising materials for photocatalysis, chemical sensing, and energy storage. This document provides an overview of the applications, relevant quantitative data, and detailed experimental protocols for the synthesis and characterization of these advanced materials. While the direct application of **9-(4-ethynylphenyl)carbazole**-based COFs in drug delivery has not been extensively reported, the broader class of COFs is being actively investigated for such purposes due to their high porosity and tunable functionality.

Data Presentation

The following table summarizes key quantitative data for representative carbazole-based COFs. It is important to note that these values can vary depending on the specific co-monomers and synthetic conditions used.

COF Designation	BET Surface Area (m ² /g)	Pore Size (nm)	Application Highlights	Reference
DUT-175	1071	Distorted hexagonal channels	Humidity control, Acidochromic sensing	[2][3]
DUT-176	1062	Distorted hexagonal channels	Humidity control, Acidochromic sensing	[2][3]
HHU-COF-1	2352	~1.2	Gas Separation (CO ₂ /CH ₄)	[4]
HHU-COF-2 (fluorinated)	1356	Not specified	Gas Separation (CO ₂ /CH ₄)	[4]
FCTD-TAPy	>99% Conversion	Not applicable	Photocatalytic amino coupling	[5][6]

Applications of 9-(4-ethynylphenyl)carbazole in COFs

Carbazole-based COFs, including those potentially synthesized from **9-(4-ethynylphenyl)carbazole**, exhibit a range of promising applications stemming from their unique structural and electronic properties.

1. Photocatalysis:

The electron-rich carbazole units within the COF framework can act as effective photosensitizers.[5] When illuminated with visible light, these COFs can generate electron-hole pairs, which can then participate in redox reactions. This has been demonstrated in the oxidative hydroxylation of boronic acids and the C-3 thiocyanation of imidazo[1,2-a]pyridine and indole under ambient conditions.[7] The porous and crystalline nature of COFs facilitates reactant diffusion and access to active sites, while the robust covalent linkages ensure catalyst stability and reusability.[7]

2. Chemical Sensing:

The extended π -conjugated system of carbazole-based COFs makes them sensitive to changes in their electronic environment. This property can be exploited for chemical sensing. For instance, some carbazole-based COFs exhibit an acidochromic response, changing color with variations in pH.[3] This is due to the protonation of imine linkages within the framework, which alters the electronic structure and, consequently, the absorption of light.[3] Such materials have potential applications in environmental monitoring and industrial process control.

3. Electrochemical Applications:

COFs containing carbazole moieties can be designed to be electrochemically active, making them suitable for applications in energy storage and electrocatalysis.[8] The ordered porous structure provides pathways for ion transport, while the redox-active carbazole units can store charge. Carbazole-functionalized polymers have been used in electrochromic supercapacitors, demonstrating high optical contrast and specific capacitance.[1] Furthermore, the inherent conductivity of some carbazole-based COFs can be harnessed for the development of electrochemical sensors.[9][10]

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of carbazole-based COFs. These should be adapted based on the specific co-monomers and desired material properties.

Protocol 1: Solvothermal Synthesis of a Carbazole-Based Imine-Linked COF

This protocol is a representative example of a solvothermal Schiff-base condensation reaction to form a 2D imine-linked COF.

Materials:

- 9-(4-formylphenyl)-9H-carbazole-3,6-dicarbaldehyde (or a similar carbazole-based aldehyde monomer)
- 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (or another amine linker)

- N,N-Dimethylacetamide (DMAc)
- n-Butanol (n-BuOH)
- 6 M Acetic Acid (aqueous solution)
- Anhydrous Tetrahydrofuran (THF)

Procedure:

- In a Pyrex tube, combine the carbazole-based aldehyde monomer (e.g., 0.1 mmol) and the amine linker (e.g., 0.067 mmol for a [3+2] condensation) in a solvent mixture of DMAc and n-BuOH (e.g., 1:1 v/v, 1 mL).
- Add the aqueous acetic acid solution (e.g., 0.1 mL of 6 M solution) to the suspension.
- Sonicate the mixture for 10 minutes to ensure homogeneity.
- Freeze the tube in liquid nitrogen, evacuate to a pressure below 100 mTorr, and flame-seal the tube.
- Place the sealed tube in an oven at 120 °C for 72 hours.
- After cooling to room temperature, open the tube and collect the precipitate by filtration.
- Wash the solid product thoroughly with anhydrous THF and then with acetone.
- Purify the product by Soxhlet extraction with anhydrous THF for 24 hours.
- Dry the purified COF powder under vacuum at 120 °C overnight.

Protocol 2: Characterization of the Synthesized COF

1. Powder X-Ray Diffraction (PXRD):

- Acquire PXRD patterns to confirm the crystallinity of the synthesized COF. A well-resolved pattern with distinct peaks indicates a crystalline structure.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

- Record the FTIR spectrum to verify the formation of the desired covalent bonds (e.g., imine C=N stretching vibration around 1620 cm^{-1}) and the disappearance of reactant functional groups (e.g., aldehyde C=O and amine N-H stretches).[5]

3. Solid-State ^{13}C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR Spectroscopy:

- Use solid-state NMR to further confirm the structure of the COF. The appearance of a peak corresponding to the imine carbon (around 155-160 ppm) provides strong evidence of successful polymerization.[5]

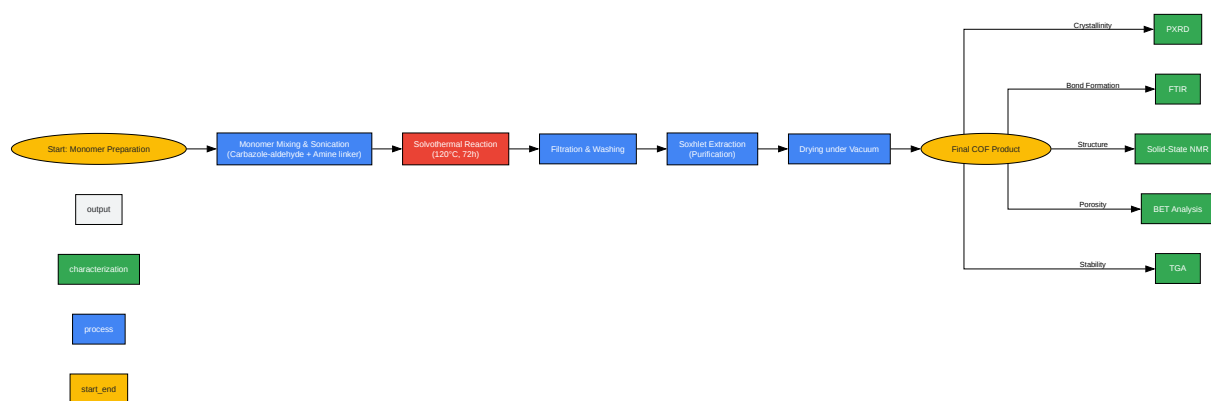
4. Brunauer-Emmett-Teller (BET) Surface Area Analysis:

- Perform nitrogen adsorption-desorption measurements at 77 K to determine the specific surface area and pore size distribution of the COF. Degas the sample under vacuum at an elevated temperature (e.g., $120\text{ }^{\circ}\text{C}$) prior to analysis.

5. Thermogravimetric Analysis (TGA):

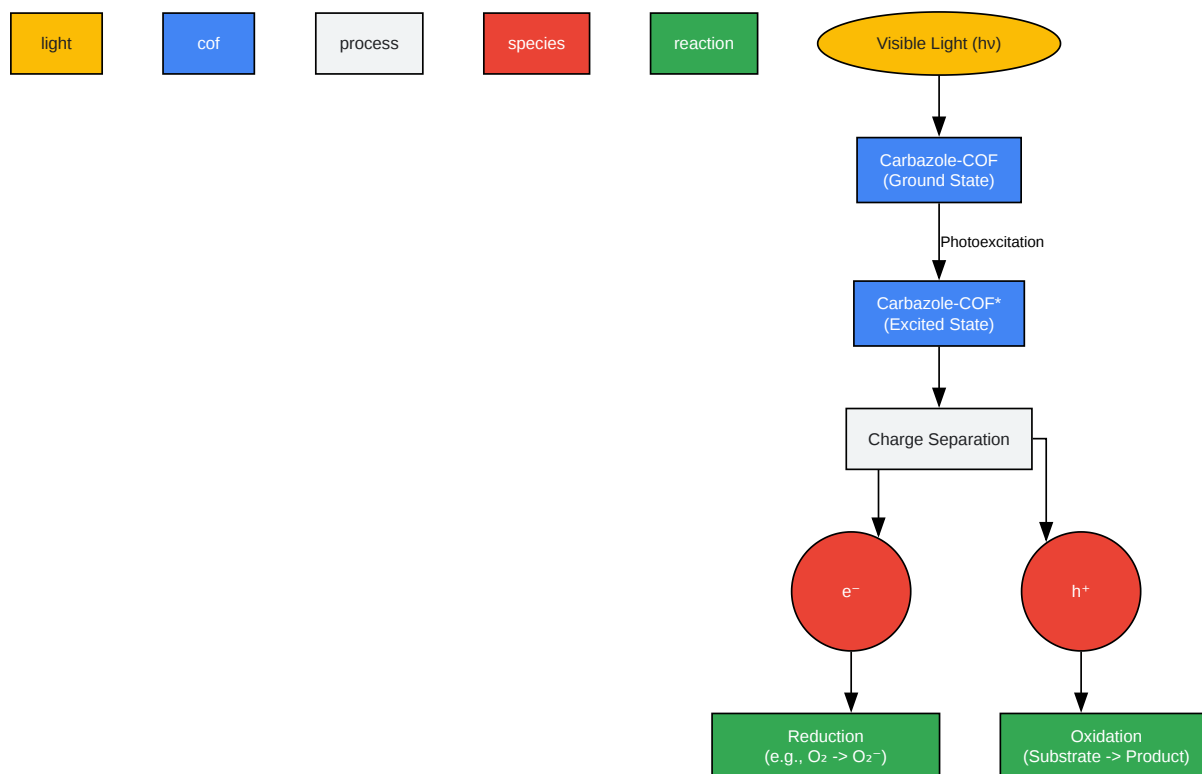
- Conduct TGA under an inert atmosphere (e.g., nitrogen or argon) to evaluate the thermal stability of the COF.

Visualizations



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Caption: Workflow for the synthesis and characterization of carbazole-based COFs.



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Caption: Simplified signaling pathway for photocatalysis using a carbazole-based COF.

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